molecular formula C10H11NO3 B14748800 2-Oxazolidinone, 3-(3-methoxyphenyl)- CAS No. 5198-47-0

2-Oxazolidinone, 3-(3-methoxyphenyl)-

Cat. No.: B14748800
CAS No.: 5198-47-0
M. Wt: 193.20 g/mol
InChI Key: TYKFLCMSYYNNBU-UHFFFAOYSA-N
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Description

2-Oxazolidinone, 3-(3-methoxyphenyl)- is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone class, which is known for its broad applications in medicinal chemistry, particularly as scaffolds for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxazolidinone, 3-(3-methoxyphenyl)- can be achieved through various methods. One common approach involves the [3 + 2] coupling reaction of isocyanates and epoxides. This method uses bifunctional phase-transfer catalysts to achieve high yields (up to 92%) under relatively mild conditions (100°C for 12 hours) using PhCl as a solvent . Another method involves the ring-opening of aziridines by CO2 and the “one-pot” reaction of primary amines with epoxides and CO2 .

Industrial Production Methods

Industrial production of 2-oxazolidinone, 3-(3-methoxyphenyl)- typically follows similar synthetic routes but on a larger scale. The use of phase-transfer catalysts and optimized reaction conditions ensures high efficiency and yield, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Oxazolidinone, 3-(3-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert oxazolidinones into amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines and alkoxides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazolidinones, amino alcohols, and other derivatives that retain the core oxazolidinone structure .

Properties

CAS No.

5198-47-0

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO3/c1-13-9-4-2-3-8(7-9)11-5-6-14-10(11)12/h2-4,7H,5-6H2,1H3

InChI Key

TYKFLCMSYYNNBU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CCOC2=O

Origin of Product

United States

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